2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide
Overview
Description
2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in solvents such as 1,4-dioxane or ethanol .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often utilize continuous flow reactors to enhance reaction efficiency and yield. These methods may also employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid derivatives, while reduction may produce benzoxazole-2-methyl derivatives .
Scientific Research Applications
2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes. Its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide
- 2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-4-yl)propanamide
- 2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-6-yl)propanamide
Uniqueness
2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)17(21)19-13-9-10-15-14(11-13)20-16(22-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFGHGXRTJYMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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